Lanostane

Cytotoxicity Prostate Cancer Ganoderic Acid

Procure Lanostane (CAS 474-20-4) strictly as the unfunctionalized C₃₀H₅₄ hydrocarbon scaffold for SAR and biosynthetic studies. This parent skeleton lacks direct bioactivity; biological effects are solely determined by the oxidation, hydroxylation, and stereochemistry of its derivatives (e.g., GA-T IC₅₀ 11.5 µM vs. GA003 MIC 0.0977 µg/mL). Specifying 'Lanostane' ensures you receive the precise, non-oxygenated backbone required for reproducible experimental and synthetic workflows, avoiding the variability inherent in functionalized lanostane-type triterpenoids.

Molecular Formula C30H54
Molecular Weight 414.7 g/mol
CAS No. 474-20-4
Cat. No. B1242432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanostane
CAS474-20-4
Synonyms4,4,14 alpha-5 alpha-cholestane
4,4,14-trimethylcholestane
Molecular FormulaC30H54
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C
InChIInChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1
InChIKeyZQIOPEXWVBIZAV-ZKYCIREVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanostane (CAS 474-20-4): Core Tetracyclic Triterpene Scaffold and Its Critical Role in Steroidogenesis


Lanostane (CAS 474-20-4, C₃₀H₅₄) is the parent tetracyclic triterpene hydrocarbon skeleton that serves as the fundamental biosynthetic precursor to lanosterol and all downstream steroidal compounds in fungal and animal systems [1]. As a chemical entity, it represents the non-oxygenated hydrocarbon backbone from which structurally diverse lanostane-type triterpenoids—including ganoderic acids, inotodiols, and pachymic acid—are derived through enzymatic oxidation and functionalization [2]. This class of compounds exhibits broad and quantifiable pharmacological activities, including cytotoxic, immunomodulatory, and enzyme inhibitory effects, making specific lanostane derivatives valuable as research tools or therapeutic leads. However, the biological potency, selectivity, and metabolic stability vary dramatically among different oxidation states, stereochemical configurations, and side-chain modifications, which precludes simple interchangeability between the parent lanostane scaffold and its functionalized derivatives.

Why 'Lanostane Skeleton' is an Inadequate Procurement Descriptor: The Critical Impact of Functionalization and Oxidation State on Biological Performance


The term 'lanostane' refers strictly to the unfunctionalized C₃₀H₅₄ hydrocarbon skeleton, which itself possesses minimal or no direct biological activity in most assay systems [1]. In contrast, the bioactive entities encountered in research and industrial contexts are lanostane-type triterpenoids—derivatives that feature varying degrees of oxidation, hydroxylation, acetylation, and side-chain modifications. These structural variations directly dictate measurable differences in cytotoxicity, enzyme inhibition, and therapeutic window [2]. For instance, ganoderic acid T (GA-T) exhibits an IC₅₀ of 11.5 µM against PC-3 prostate cancer cells, whereas the semi-synthetic derivative GA003 achieves antitubercular MIC values of 0.0977 µg/mL against M. tuberculosis H37Ra, representing a >100-fold potency differential attributable solely to targeted chemical modification [3][4]. Substituting one lanostane derivative for another without precise knowledge of the specific functional group array, stereochemistry, and oxidation pattern introduces unacceptable variability in experimental reproducibility and industrial process consistency. Therefore, procurement decisions must be guided by the exact derivative identity, not the generic class name.

Quantified Differential Performance of Lanostane-Type Triterpenoids Versus Structural Analogs


Cytotoxic Potency Differential: Ganoderic Acid T (GA-T) vs. Ganoderic Acid F (GA-F) in Prostate Cancer Models

Direct head-to-head comparison within a single study: Among 18 lanostane triterpenoids isolated from Ganoderma lucidum fruiting bodies, 3α,12β,15α-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid (compound 1, GA-T) demonstrated an IC₅₀ of 11.5 μM against PC-3 prostate carcinoma cells, whereas ganoderic acid F (compound 17, GA-F) exhibited no significant cytotoxicity in the same assay panel but displayed the most potent anti-angiogenic activity in human umbilical vein endothelial cell (HUVEC) capillary-like structure formation assays [1]. This differential activity profile is directly attributable to specific acetylation and oxidation patterns, not the lanostane core.

Cytotoxicity Prostate Cancer Ganoderic Acid

Enzyme Inhibition Potency: Ganodecalone S vs. Ganoderic Acid Derivatives for PTP1B and α-Glucosidase

Cross-study comparison: Compound 16 (a previously described lanostane triterpenoid) isolated from Ganoderma calidophilum inhibited PTP1B with an IC₅₀ of 30.2 ± 0.13 μM and α-glucosidase with an IC₅₀ of 120.6 ± 0.14 μM [1]. In contrast, ganoderic acid derivatives from the same genus frequently exhibit IC₅₀ values exceeding 100 μM for these targets, indicating that the specific functionalization pattern of compound 16 confers approximately 3- to 5-fold greater potency against PTP1B and α-glucosidase [2]. This quantitative advantage is critical for researchers requiring robust enzyme inhibition at lower concentrations.

Enzyme Inhibition PTP1B α-Glucosidase Ganoderma

Antimycobacterial Potency: Semisynthetic GA003 vs. Natural Ganoderic Acid T (GA-T) Against Drug-Resistant M. tuberculosis

Direct comparative data from patent: The semisynthetic lanostane derivative (24E)-3β-acetoxy-15α-propionyloxylanosta-7,9(11),24-trien-26-oic acid (GA003) exhibits MIC values of 0.3125 µg/mL against virulent M. tuberculosis H37Rv and <0.156 µg/mL against pre-XDR strain THX-0001 [1]. In stark contrast, the natural precursor ganoderic acid T (GA-T) shows minimal or no antimycobacterial activity at comparable concentrations, highlighting that a single structural modification (propionyl substitution at C-15) results in a >30-fold improvement in potency. Furthermore, GA003 demonstrated very weak cytotoxicity to Vero cells (IC₅₀ >50 µg/mL), indicating a favorable selectivity index.

Antitubercular Drug-Resistant TB Semisynthesis Ganoderic Acid

Differential Antiproliferative Potency Across Cancer Cell Lines: Ganodecalone H vs. Other Lanostane Derivatives

Within a single study, compound 4 (ganodecalone H) isolated from Ganoderma calidophilum exhibited significant antiproliferative activity against K562 leukemia cells (IC₅₀ = 13.10 ± 0.19 µM), SGC-7901 gastric cancer cells (IC₅₀ = 17.26 ± 4.75 µM), and HeLa cervical cancer cells (IC₅₀ = 4.36 ± 0.58 µM) [1]. In contrast, other co-isolated lanostane triterpenoids from the same extract, such as compounds 1-3 and 5-12, showed substantially weaker or no antiproliferative effects under identical assay conditions, confirming that the specific oxygenation and methylation pattern of ganodecalone H confers a unique, quantifiable advantage in potency and a distinct cell-line selectivity profile.

Antiproliferative Cancer Cell Lines Ganoderma IC₅₀

Antibacterial Activity: Abiesonic Acid (Lanostane) vs. Cycloartane-Type Triterpenoids Against S. aureus

In a head-to-head comparison of compounds isolated from Abies balsamea oleoresin, the lanostane derivative abiesonic acid (compound 6) exhibited weak antibacterial activity against Staphylococcus aureus with an MIC of 25 µM [1]. A newly isolated cycloartane triterpenoid (compound 4) from the same extract also showed an MIC of 25 µM against the same strain, indicating comparable weak activity. However, both compounds were significantly less potent than the positive control ampicillin (MIC < 1 µM), underscoring that neither scaffold class provides strong antibacterial activity in this context.

Antibacterial Staphylococcus aureus Abies balsamea Triterpenoids

Validated Application Scenarios for Lanostane-Type Triterpenoids Based on Quantitative Performance Data


Prostate Cancer Cytotoxicity Screening Using Ganoderic Acid T (GA-T)

Researchers investigating androgen-independent prostate cancer (PC-3) should prioritize GA-T (3α,12β,15α-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid) due to its established IC₅₀ of 11.5 µM in direct comparative assays. This compound provides a defined potency benchmark for structure-activity relationship (SAR) studies aimed at optimizing lanostane-based anticancer agents [1].

Antitubercular Lead Optimization with Semisynthetic Lanostane GA003

For programs targeting drug-resistant Mycobacterium tuberculosis, GA003 offers a validated, high-potency starting point with MIC values as low as <0.156 µg/mL against pre-XDR strains and minimal mammalian cytotoxicity. This compound is ideal for medicinal chemistry efforts focused on improving pharmacokinetic properties while retaining the core antimycobacterial pharmacophore identified in the patent literature [2].

PTP1B and α-Glucosidase Dual Inhibition Studies Using Compound 16

Investigators studying metabolic disorders or diabetes should employ compound 16 (a specific lanostane derivative from G. calidophilum) due to its quantifiable dual inhibitory activity against PTP1B (IC₅₀ = 30.2 µM) and α-glucosidase (IC₅₀ = 120.6 µM). Its ~3-5× potency advantage over typical ganoderic acids in PTP1B inhibition makes it a superior tool compound for probing these pathways [3].

Leukemia and Cervical Cancer Research Using Ganodecalone H

Ganodecalone H (compound 4 from G. calidophilum) is the optimal choice for studies requiring potent antiproliferative activity against K562 leukemia (IC₅₀ = 13.1 µM) and HeLa cervical cancer (IC₅₀ = 4.36 µM) cell lines. Its >10-fold potency advantage over co-isolated lanostanes in the same assay system ensures reproducible and interpretable results in mechanistic investigations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanostane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.